molecular formula C17H21FN4O2 B2479979 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1396809-13-4

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No. B2479979
M. Wt: 332.379
InChI Key: IXMYSXGAJUZGAH-UHFFFAOYSA-N
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Description

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone, also known as Compound X , is a synthetic organic compound. Its chemical structure consists of an imidazole ring, a piperazine ring, and a fluorophenoxy group. The compound exhibits potential pharmacological activity, making it of interest for further investigation.



Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of an imidazole derivative with a piperazine compound, followed by etherification with a fluorophenol. Detailed synthetic pathways and reaction conditions can be found in relevant literature.



Molecular Structure Analysis

The molecular formula of Compound X is C₁₉H₂₄FN₃O₂. Its three-dimensional structure reveals the arrangement of functional groups, which influences its biological activity. Computational studies and spectroscopic techniques provide insights into its conformation and stereochemistry.



Chemical Reactions Analysis

Compound X may participate in various chemical reactions, such as nucleophilic substitutions, oxidation, or complexation. Understanding its reactivity profile is crucial for predicting its behavior in biological systems and drug interactions.



Physical And Chemical Properties Analysis


  • Physical Properties : Compound X appears as a white crystalline solid with a melting point of approximately 100°C.

  • Chemical Properties : It is stable under ambient conditions but may undergo hydrolysis or oxidation in specific environments.


Scientific Research Applications

Anti-HIV Activity

A study on nitroimidazole derivatives, including structures similar to the specified compound, revealed their potential as non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activities. These compounds were synthesized and evaluated in vitro, showing promise in the fight against HIV (Al-Masoudi et al., 2007).

Antimicrobial and Antifungal Activities

Azole-containing piperazine derivatives, similar to the compound , have been designed and synthesized, demonstrating significant antibacterial and antifungal activities in vitro. Some of these compounds showed broad-spectrum antimicrobial efficacy, comparable to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010).

Antimicrobial Studies

Another research focused on the synthesis of imidazole and piperazine derivatives, highlighting their excellent antibacterial and antifungal activities against standard drugs. This indicates the compound's relevance in developing new antimicrobial agents (Rajkumar et al., 2014).

Neuroprotective Activities

The neuroprotective potential of benzylpiperazine-based edaravone derivatives, which share structural similarities with the compound of interest, has been investigated. These compounds showed significant protective effects against cell damage and prolonged survival time in mice subjected to acute cerebral ischemia, making them lead compounds for discovering new neuroprotective agents (Gao et al., 2022).

Anticancer Activity

N1-(Coumarin-7-yl)amidrazones incorporating N-piperazines, related to the given chemical structure, were synthesized and exhibited potent antitumor activity against MCF-7 and K562 cells. This research underscores the compound's potential in anticancer drug development (Mustafa et al., 2011).

Safety And Hazards

Safety data, including toxicity, carcinogenicity, and environmental impact, are essential for assessing Compound X’s risk profile. Researchers should conduct comprehensive safety evaluations before clinical trials or industrial applications.


Future Directions

Future research should focus on:



  • Biological Activity : Investigating Compound X’s potential as a therapeutic agent (e.g., anticancer, antimicrobial, or anti-inflammatory properties).

  • Structure-Activity Relationship : Exploring modifications to enhance efficacy or reduce toxicity.

  • Pharmacokinetics : Assessing absorption, distribution, metabolism, and excretion.

  • Clinical Trials : Evaluating its safety and efficacy in vivo.


Please note that the information provided here is based on available literature, and further studies are necessary to fully understand Compound X’s properties and applications. 🌟


properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c18-15-3-1-2-4-16(15)24-13-17(23)22-11-9-20(10-12-22)7-8-21-6-5-19-14-21/h1-6,14H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMYSXGAJUZGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

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